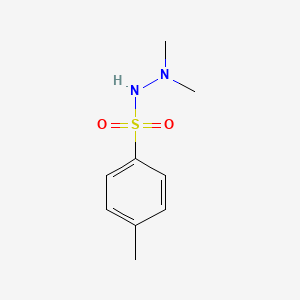

N',N',4-trimethylbenzenesulfonohydrazide

Description

Aryl sulfonohydrazides are a class of organic compounds characterized by the presence of an arylsulfonyl group (Ar-SO₂) attached to a hydrazine (B178648) moiety (-NHNH₂). This unique structural combination imparts a versatile reactivity profile, making them valuable reagents and building blocks in synthetic organic chemistry. The interplay between the electron-withdrawing sulfonyl group and the nucleophilic hydrazine portion allows these molecules to participate in a wide array of chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

N',N',4-trimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOFNKFGIVSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53153-59-6 | |

| Record name | N',N',4-trimethylbenzene-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N ,n ,4 Trimethylbenzenesulfonohydrazide Analogues and Derivatives

Precursor Synthesis of Aryl Sulfonohydrazides (e.g., 2,4,6-trimethylbenzenesulfonohydrazide)

The foundation for producing N',N',4-trimethylbenzenesulfonohydrazide analogues lies in the effective synthesis of aryl sulfonohydrazide precursors. These intermediates are pivotal for the subsequent derivatization steps.

Condensation Reactions of Sulfonyl Chlorides with Hydrazine (B178648)

The primary method for synthesizing aryl sulfonohydrazides is the condensation reaction between an aryl sulfonyl chloride and hydrazine. This nucleophilic substitution reaction is a well-established and versatile method. For instance, p-toluenesulfonohydrazide is prepared by reacting p-toluenesulfonyl chloride with hydrazine. mdpi.com

The general reaction involves the sulfonyl chloride being attacked by the nucleophilic hydrazine. A key consideration in this synthesis is the management of the hydrochloric acid (HCl) byproduct. Typically, a second equivalent of hydrazine is used to neutralize the HCl, forming hydrazine hydrochloride. Alternatively, another base, such as triethylamine, can be added to the reaction mixture for this purpose. lookchem.com

Common solvents for this reaction include tetrahydrofuran (B95107) (THF), ethanol, and water. lookchem.comgoogle.com The choice of solvent can influence the reaction rate and the ease of product isolation. For example, a procedure for synthesizing benzenesulfonyl hydrazide involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate (B1144303) in THF at a reduced temperature. google.com

Optimization of Reaction Conditions and Yields for Sulfonohydrazide Precursors

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the resulting sulfonohydrazide. Several factors, including temperature, stoichiometry, and the choice of base, play a significant role.

Temperature Control: The reaction is often carried out at low temperatures, typically between 0°C and 20°C. lookchem.com Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimize the formation of side products.

Stoichiometry: The molar ratio of reactants is a critical parameter. Using an excess of hydrazine hydrate (e.g., 1.2 equivalents) can help to ensure the complete consumption of the sulfonyl chloride and also acts as the base to neutralize the HCl formed. lookchem.com

Solvent Selection: The solvent can impact the solubility of the reactants and the reaction kinetics. While organic solvents like THF are common, greener approaches using water as a solvent have also been developed, which can simplify the workup process and reduce environmental impact. lookchem.com

Base Addition: The use of a strong, non-nucleophilic base can improve the efficiency of the reaction by preventing the expensive hydrazine from being consumed as a salt. The controlled, simultaneous addition of the sulfonyl chloride and a base like sodium hydroxide (B78521) can lead to near-quantitative yields.

| Parameter | Condition | Rationale | Typical Yield |

|---|---|---|---|

| Temperature | 0-20°C | Controls exothermic reaction, minimizes side products. | Yields can range from moderate to over 90%, depending on the specific substrate and conditions. |

| Stoichiometry | Excess hydrazine (e.g., 1.2 eq) | Ensures complete reaction of sulfonyl chloride and neutralizes HCl. | |

| Solvent | THF, Ethanol, Water | Affects solubility and reaction rate; water offers a greener alternative. | |

| Base | Second equivalent of hydrazine or external base (e.g., NEt3, NaOH) | Neutralizes HCl byproduct, maximizing hydrazine efficiency. |

Industrial Production Approaches for Key Intermediates

The large-scale production of aryl sulfonohydrazides relies on the efficient and cost-effective manufacturing of their key intermediates: aryl sulfonyl chlorides and hydrazine.

Aryl Sulfonyl Chlorides: p-Toluenesulfonyl chloride, a common precursor, is industrially produced by the reaction of toluene (B28343) with chlorosulfonic acid. This process, however, can generate significant amounts of acidic waste. More environmentally friendly methods are continuously being explored to improve sustainability. The global market for p-toluenesulfonyl chloride is driven by its extensive use in the pharmaceutical, agrochemical, and dye industries.

Hydrazine: The industrial production of hydrazine hydrate has evolved through several processes. The Raschig process, the oldest method, involves the oxidation of ammonia (B1221849) with sodium hypochlorite. The more modern ketazine process, a variation of the Raschig process, uses a ketone (like acetone) in the oxidation of ammonia, followed by hydrolysis of the resulting ketazine. The peroxide process utilizes hydrogen peroxide as the oxidant, offering a more environmentally benign route with higher yields.

Synthesis of N'-Substituted Aryl Sulfonohydrazone Derivatives

The aryl sulfonohydrazide precursors serve as the starting point for the synthesis of a wide array of N'-substituted derivatives, primarily through condensation reactions with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

N'-substituted aryl sulfonohydrazones are synthesized via the condensation of an aryl sulfonohydrazide with an aldehyde or a ketone. This reaction forms a new carbon-nitrogen double bond (C=N), creating the hydrazone functionality.

For example, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized by reacting 2,4,6-trimethylbenzenesulfonohydrazide (B98524) with various substituted benzaldehydes. mdpi.com The reaction is typically carried out by heating the reactants under reflux in a solvent such as ethanol. mdpi.com The yields of these reactions can vary significantly, from as low as 3% to as high as 78%, depending on the specific aldehyde used. mdpi.com

The general scheme for this reaction is as follows: ArSO₂NHNH₂ + RCHO → ArSO₂NHN=CHR + H₂O

This method is highly versatile, allowing for the introduction of a wide range of substituents (the 'R' group from the aldehyde or ketone) onto the hydrazone framework.

| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Condition | Yield Range |

|---|---|---|---|---|

| 2,4,6-trimethylbenzenesulfonohydrazide | Various substituted benzaldehydes | Ethanol (96%) | Reflux for 3 hours | 3% - 78% mdpi.com |

Acid-Catalyzed Reaction Conditions for Hydrazone Formation

The condensation reaction to form hydrazones is often accelerated by the presence of an acid catalyst. While some reactions proceed with simple heating, the addition of a catalytic amount of acid can significantly improve the reaction rate and yield.

Commonly used acid catalysts include acetic acid, p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). lookchem.com The role of the acid catalyst is to protonate the oxygen atom of the carbonyl group in the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen atom of the sulfonohydrazide.

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of the sulfonohydrazide on the activated carbonyl carbon.

A series of proton transfer steps.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

The use of an acid catalyst is a standard practice in imine and hydrazone formation, ensuring an efficient conversion of the starting materials to the desired product.

One-Pot Synthetic Strategies for Advanced Derivatives (e.g., Silyl (B83357) Arylsulfonyl Hydrazones)

One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of advanced sulfonohydrazone derivatives, these strategies are particularly valuable.

While the direct one-pot synthesis of silyl arylsulfonyl hydrazones from N',N',4-trimethylbenzenesulfonohydrazide is not extensively documented, related methodologies provide a framework for their potential synthesis. For instance, one-pot procedures for the synthesis of other functionalized sulfonylhydrazones have been developed. A notable example is the copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines. mdpi.com This demonstrates the feasibility of multicomponent reactions in generating complex sulfonohydrazide derivatives.

Drawing parallels from the synthesis of other silylated nitrogen compounds, a potential one-pot approach for silyl arylsulfonyl hydrazones could involve the in-situ generation of a reactive intermediate. For example, the reaction of aryllithium species with trimethylsilyl (B98337) azide (B81097) is a known one-pot method to synthesize sterically demanding anilines, proceeding through a silyltriazene intermediate. nih.gov A similar strategy could potentially be adapted for the silylation of sulfonohydrazides. Another relevant approach is the borane-catalyzed hydrosilylation of N-heteroarenes to yield N-silyl enamines, which can then be used in subsequent reactions without purification. frontiersin.org

A representative one-pot synthesis for a class of sulfonylhydrazone derivatives is the reaction of sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water, which proceeds in an environmentally friendly manner. researchgate.net

Table 1: Representative One-Pot Synthesis of Sulfonylhydrazones

| Reactants | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfonyl chloride, Hydrazine hydrate, Vinyl azide | Me4NCl | Water | 60 | Good to excellent | researchgate.net |

Regioselective Synthetic Approaches in Sulfonohydrazone Formation

Regioselectivity is a critical aspect of synthesizing substituted sulfonohydrazones, as the sulfonohydrazide moiety possesses multiple reactive sites, primarily the two nitrogen atoms of the hydrazine group. Controlling the site of functionalization allows for the precise tuning of the molecule's chemical and physical properties.

The regioselective functionalization of N',N',4-trimethylbenzenesulfonohydrazide and its analogues can be achieved by carefully selecting the reaction conditions, including the base, solvent, and electrophile. The principles governing the regioselectivity in the N-alkylation and N-acylation of other nitrogen-containing heterocycles and amides can be applied to sulfonohydrazides. beilstein-journals.orgnih.gov

For instance, in the N-alkylation of indazoles, the choice of base and solvent system can direct the alkylation to either the N-1 or N-2 position. beilstein-journals.org Similarly, for sulfonohydrazides, a less hindered nitrogen atom might be favored under kinetic control (e.g., using a strong, bulky base at low temperatures), while the thermodynamically more stable product might be obtained under conditions that allow for equilibration. The electronic properties of the substituents on both the arylsulfonyl group and the hydrazone moiety also play a significant role in directing the regioselectivity of the reaction.

A palladium(0)-catalyzed carbonylative synthesis of N-acylsulfonamides from sulfonyl azides and electron-rich heterocycles proceeds via a regioselective acylation, highlighting the possibility of achieving high regioselectivity in the functionalization of related sulfur-nitrogen compounds. nih.gov

Table 2: Factors Influencing Regioselectivity in N-Functionalization of Nitrogen-Containing Compounds

| Factor | Influence on Regioselectivity | Example System | Reference |

|---|---|---|---|

| Base | Can influence the site of deprotonation, favoring the more acidic or sterically accessible proton. | Indazole N-alkylation | beilstein-journals.org |

| Solvent | Can affect the stability of intermediates and transition states, thereby influencing the reaction pathway. | Indazole N-alkylation | beilstein-journals.org |

| Electrophile | Steric hindrance of the electrophile can favor reaction at the less hindered nitrogen atom. | Indazole N-alkylation | beilstein-journals.org |

| Substituents | Electron-donating or -withdrawing groups on the aromatic rings can alter the nucleophilicity of the nitrogen atoms. | N-Acylation of sulfonamides | nih.gov |

| Catalyst | Can coordinate to a specific site on the molecule, directing the attack of the electrophile. | Palladium-catalyzed acylation | nih.gov |

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of N',N',4-trimethylbenzenesulfonohydrazide and its derivatives are crucial steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Recrystallization is a widely used technique for the purification of solid sulfonohydrazone derivatives. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, while impurities remain dissolved. Common solvents for the recrystallization of hydrazones include ethanol, ethyl acetate (B1210297), and mixtures such as ethanol-water or hexane-ethyl acetate. rochester.educhempap.org

Table 3: Common Solvents for Recrystallization of Organic Compounds

| Solvent | Boiling Point (°C) | Polarity | Comments |

|---|---|---|---|

| Ethanol | 78 | Polar | A versatile and commonly used solvent for a wide range of organic compounds. rochester.edu |

| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Often used in combination with nonpolar solvents like hexane (B92381). rochester.edu |

| Hexane | 69 | Nonpolar | Typically used as a co-solvent with a more polar solvent to induce crystallization. rochester.edu |

| Acetone | 56 | Polar | A strong solvent, often used in combination with a non-solvent like water or hexane. reddit.com |

| Water | 100 | Very Polar | Suitable for polar compounds. Can be used as an anti-solvent for less polar compounds dissolved in a water-miscible organic solvent. rochester.edu |

| Dichloromethane/Hexane | 40 / 69 | Medium/Nonpolar | A common solvent pair for compounds that are highly soluble in dichloromethane. reddit.com |

Column chromatography is another powerful technique for the purification of sulfonohydrazone derivatives, particularly when dealing with mixtures of compounds with similar polarities or for the separation of isomers. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. areeo.ac.ir For more challenging separations, such as the purification of highly polar or ionic derivatives, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.

In a typical procedure for the synthesis of arylsulfonyl hydrazones, the crude product obtained after the reaction is often purified by precipitation from a solution, followed by washing with appropriate solvents and then recrystallization or column chromatography to achieve high purity. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N Substituted Aryl Sulfonohydrazides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of sulfonohydrazides in solution. One-, two-dimensional, and dynamic NMR experiments offer a wealth of information regarding connectivity, spatial proximity of atoms, and conformational isomerism.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the electronic environment of protons within a molecule. For N'-substituted aryl sulfonohydrazides, specific diagnostic chemical shifts are observed for key functional groups.

For instance, in the related compound (E)-N'-{2-[2-(4-nitrobenzylidene)hydrazine-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, the following characteristic signals were reported in a DMSO-d₆ solvent:

Methyl Protons: The protons of the tosyl group's methyl moiety typically appear as a singlet in the upfield region, observed here at δ 2.36 ppm.

Aromatic Protons (=CH): The protons on the two aromatic rings appear in the downfield region, generally between δ 7.0 and 8.5 ppm. In this example, multiplets are observed between δ 7.36–7.39 ppm, δ 7.72–7.74 ppm, a doublet at δ 7.86 ppm, and another multiplet at δ 8.23–8.27 ppm.

NH Proton: The sulfonamide and hydrazide NH protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. In this case, a triplet for an NH proton is seen at δ 7.93 ppm, and a key singlet for the hydrazide NH appears far downfield at δ 11.74 ppm, indicative of its involvement in hydrogen bonding or its acidic nature.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Tosyl-CH₃ | 2.36 | Singlet |

| Aromatic-H | 7.36 - 8.27 | Multiplets / Doublets |

| NH (amide) | 7.93 | Triplet |

| NH (hydrazide) | 11.74 | Singlet |

| =CH (hydrazone) | 8.02 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In N'-substituted aryl sulfonohydrazides, this technique is particularly useful for characterizing the sp²-hybridized carbons of the aromatic rings and the hydrazone moiety.

Continuing with the example of (E)-N'-{2-[2-(4-nitrobenzylidene)hydrazine-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, the ¹³C NMR spectrum (in DMSO-d₆) reveals:

Methyl Carbon: The tosyl methyl carbon gives a characteristic signal at high field (δ 20.91 ppm).

sp² Carbons: A series of signals in the range of δ 123.94 to 147.73 ppm corresponds to the aromatic carbons of the tosyl and nitrobenzylidene rings.

Hydrazone Moiety Carbon (=C): The carbon atom of the C=N double bond is typically found further downfield. In this structure, a signal at δ 144.62 ppm is assigned to the imine carbon.

Carbonyl Carbon (C=O): If a carbonyl group is present in the substituent, as in this example, its signal appears significantly downfield (δ 164.64 and 169.44 ppm).

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Tosyl-CH₃ | 20.91 |

| sp² Aromatic Carbons | 123.94 - 142.64 |

| sp² Hydrazone Carbon (C=N) | 144.62 |

| sp² Aromatic Carbon (C-NO₂) | 147.73 |

| Carbonyl Carbons (C=O) | 164.64, 169.44 |

Dynamic NMR Studies for Conformational and Configurational Isomerism

Molecules like N'-substituted aryl sulfonohydrazides can exhibit dynamic processes such as restricted rotation around single bonds (e.g., S-N or N-N bonds) or E/Z isomerization around C=N double bonds. These processes can lead to the presence of multiple species (conformers or isomers) in solution that are in equilibrium. researchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a powerful technique to study these phenomena. nih.gov At low temperatures, the exchange between isomers may be slow on the NMR timescale, resulting in separate signals for each species. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at higher temperatures. nih.gov

By analyzing the line shapes and determining the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the isomerization process, providing quantitative insight into the rotational or invertomeric barriers. nih.gov For example, studies on N,N'-substituted piperazines have used DNMR to calculate activation energies for conformational changes based on coalescence temperatures observed in variable-temperature ¹H NMR experiments. nih.gov

Two-Dimensional NMR Techniques (e.g., NOESY for spatial interactions)

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of complex spectra and for probing spatial relationships between nuclei. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.

This is particularly valuable for determining:

Stereochemistry: For hydrazones, NOESY can distinguish between E and Z isomers by observing a cross-peak between the =CH proton and the NH proton, which would indicate their spatial proximity in a specific isomer.

Conformation: NOESY can reveal the preferred conformation around rotatable single bonds. For example, a NOE correlation between a proton on the tosyl ring and a proton on the N'-substituent would provide evidence for a specific rotational conformation. mq.edu.au

The presence of NOESY cross-peaks provides distance constraints that can be used in molecular modeling to build a three-dimensional picture of the molecule as it exists in solution. mq.edu.au

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline compounds. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a precise three-dimensional map of electron density can be generated, revealing the exact position of each atom in the crystal lattice. nih.goveurjchem.com

For N'-substituted aryl sulfonohydrazides, this technique provides invaluable data. For example, the crystal structure of (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide was determined using single-crystal X-ray diffraction. nih.gov The analysis confirmed the E configuration of the C=N double bond and provided precise measurements of key structural parameters.

Key findings from such studies include:

Torsion Angles: The S—N—N=C torsion angle, which defines the conformation of the sulfonohydrazide backbone, was found to be 172.11° in this example, indicating a nearly planar, extended conformation. nih.gov

Intermolecular Interactions: The analysis also reveals how molecules pack in the crystal, identifying key intermolecular forces such as N—H⋯O hydrogen bonds, which link molecules into chains and networks. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂F₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3161 (11) |

| b (Å) | 15.388 (3) |

| c (Å) | 17.293 (4) |

| β (°) | 97.44 (3) |

| Volume (ų) | 1402.8 (5) |

| S—N—N=C Torsion Angle (°) | 172.11 (11) |

| Dihedral Angle Between Rings (°) | 70.23 (8) |

Analysis of Molecular Conformation and Dihedral Angles in Crystalline State

The three-dimensional structure of N',N',4-trimethylbenzenesulfonohydrazide in its crystalline form is dictated by the rotation around several key single bonds: the C(aryl)—S bond, the S—N bond, and the N—N bond. The conformation of the molecule is largely defined by the torsion angles associated with these bonds. Based on crystallographic studies of analogous N'-substituted benzenesulfonohydrazides, a non-planar, bent conformation is expected. nih.govnih.gov

The molecule is anticipated to be bent at the sulfur atom, with the C(aryl)—S—N—N torsion angle adopting a value significantly deviated from planarity, typically in the range of -60° to -70° or +50° to +60°. nih.govnih.gov This gauche conformation around the S-N bond is a common feature in related sulfonamide structures. nih.gov

Furthermore, the sulfonohydrazide portion of the molecule (S—N—N—C) is also expected to be non-linear. Studies on similar compounds show S—N—N—C torsion angles in the range of 150° to 165°, indicating a twisted arrangement. nih.gov The dihedral angle between the p-tolyl ring and the plane of the hydrazone moiety is generally large, often between 74° and 82°, highlighting a perpendicular orientation of the two main structural components. nih.govnih.gov

Table 1: Expected Torsion and Dihedral Angles for N',N',4-trimethylbenzenesulfonohydrazide Based on Analogous Compounds

| Parameter | Description | Expected Angle Range (°) | Reference |

| C(aryl)—S—N—N | Torsion angle defining the bend at the sulfur atom | -70 to -58 or +58 to +66 | nih.govnih.gov |

| S—N—N—C | Torsion angle of the sulfonohydrazide moiety | 152 to 167 | nih.govnih.gov |

| Dihedral Angle | Angle between the two aromatic rings | 74 to 82 | nih.govnih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of N',N',4-trimethylbenzenesulfonohydrazide in the solid state is governed by a combination of intermolecular forces. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors.

Insights into Structural Dynamics and Mechanistic Pathways via Crystallographic Studies

While a single crystal structure provides a static image of a molecule, the study of related flexible sulfonohydrazides across different crystalline environments (polymorphs or co-crystals) offers profound insights into structural dynamics. The conformational flexibility of N',N',4-trimethylbenzenesulfonohydrazide, arising from rotation around its C—S, S—N, and N—N bonds, means it can likely adopt several low-energy conformations.

Crystallographic studies on different polymorphs of sulfonamides have shown that molecules can be "trapped" in different conformations due to the influence of distinct crystal packing forces. nih.gov This demonstrates that the energy barrier for rotation around the sulfonamide bonds is relatively low. By analyzing these different static "snapshots," it is possible to map the conformational landscape of the molecule. This information is crucial for understanding its dynamic behavior in solution and provides valuable clues for mechanistic pathways in chemical reactions, where specific molecular conformations may be required for reactivity. nih.gov The ability of the molecule to adopt various shapes can influence how it interacts with other reagents or biological targets.

Other Spectroscopic Techniques for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in N',N',4-trimethylbenzenesulfonohydrazide. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key expected vibrational frequencies include:

N—H Stretching: A moderate to sharp band in the region of 3180-3250 cm⁻¹ corresponding to the N-H bond of the hydrazide group. nih.govresearchgate.net

C—H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group will give rise to two strong, characteristic absorption bands: an asymmetric stretching vibration around 1320-1360 cm⁻¹ and a symmetric stretching vibration around 1160-1180 cm⁻¹. nih.govresearchgate.net These are often the most intense peaks in the spectrum.

C=C Stretching: Aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

S—N Stretching: The stretch for the S-N bond is expected in the 830-940 cm⁻¹ range. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for N',N',4-trimethylbenzenesulfonohydrazide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |

| N—H | Stretching | 3180 - 3250 | nih.gov |

| Aromatic C—H | Stretching | 3000 - 3100 | researchgate.net |

| Aliphatic C—H | Stretching | 2850 - 2980 | researchgate.net |

| S=O | Asymmetric Stretching | 1320 - 1360 | nih.govresearchgate.net |

| S=O | Symmetric Stretching | 1160 - 1180 | nih.govresearchgate.net |

| Aromatic C=C | Skeletal Vibration | 1450 - 1600 | nih.gov |

| S—N | Stretching | 830 - 940 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of a molecule through its fragmentation pattern. For N',N',4-trimethylbenzenesulfonohydrazide (C₉H₁₄N₂O₂S), the molecular weight is 214.29 g/mol . nih.gov The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at an m/z value of 214.

The fragmentation of sulfonamides and related structures under mass spectrometric conditions often follows predictable pathways. nih.gov The energetically unstable molecular ion breaks into smaller, more stable charged fragments. libretexts.org For N',N',4-trimethylbenzenesulfonohydrazide, several key fragmentation pathways can be predicted:

Cleavage of the S—N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of the p-toluenesulfonyl cation ([CH₃C₆H₄SO₂]⁺) at m/z 155 and a neutral radical.

Formation of the Tropylium Ion: Subsequent loss of SO₂ from the m/z 155 fragment can produce the p-tolyl cation ([CH₃C₆H₄]⁺) at m/z 91. This fragment is often very stable and can be the base peak in the spectrum of p-toluenesulfonyl derivatives.

Cleavage of the N—N bond: Scission of the nitrogen-nitrogen bond is another plausible pathway in hydrazide-containing compounds.

Loss of Methyl Groups: Fragmentation involving the loss of a methyl radical (CH₃•) from the molecular ion or subsequent fragments is also possible.

Table 3: Predicted Key Fragments in the Mass Spectrum of N',N',4-trimethylbenzenesulfonohydrazide

| m/z | Proposed Fragment Ion | Formula |

| 214 | Molecular Ion [M]⁺˙ | [C₉H₁₄N₂O₂S]⁺˙ |

| 155 | p-Toluenesulfonyl cation | [C₇H₇O₂S]⁺ |

| 91 | p-Tolyl cation / Tropylium ion | [C₇H₇]⁺ |

| 65 | Loss of C₂H₂ from Tropylium ion | [C₅H₅]⁺ |

Chemical Reactivity and Mechanistic Pathways of Aryl Sulfonohydrazides and Their Derivatives

Fundamental Reaction Types of Sulfonohydrazides

The core sulfonohydrazide structure can undergo several fundamental reactions, including oxidation, reduction, and nucleophilic substitution at the sulfur center. These transformations are key to the synthetic utility of this class of compounds.

Oxidation Reactions

The oxidation of aryl sulfonohydrazides can lead to a variety of products depending on the oxidant and reaction conditions. The hydrazine (B178648) moiety is susceptible to oxidation, which can result in the formation of sulfonyl derivatives. For instance, the electrochemical oxidation of aryl sulfonyl hydrazides can lead to the formation of sulfonates through an oxidative S-O coupling process when N-hydroxy compounds are present. nih.gov This method represents an atom-efficient way to form a sulfur-oxygen bond. nih.gov

Furthermore, the oxidation of N-sulfonylbenzylamines, which can be derived from the reduction of the corresponding hydrazones, yields N-arylsulfonylimines using oxidants like potassium persulfate (K₂S₂O₈). beilstein-journals.org The reaction is believed to proceed through a radical mechanism involving hydrogen atom abstraction (HAT) and single electron transfer (SET) by the sulfate (B86663) radical anion. beilstein-journals.org While the direct oxidation of the sulfonohydrazide to a sulfonyl azide (B81097) is not a common transformation, sulfonyl azides are typically prepared from the corresponding sulfonyl chlorides and sodium azide. However, the oxidation of hydrazones derived from sulfonohydrazides is a well-established method for generating diazo compounds. organic-chemistry.orgresearchgate.net

Reduction Reactions

The reduction of sulfonylhydrazones, the condensation products of sulfonohydrazides with aldehydes or ketones, can be controlled to yield different products. Partial reduction of the carbon-nitrogen double bond (C=N) of the hydrazone yields the corresponding N-sulfonylhydrazine. This transformation can be achieved using various reducing agents, including primary amine borane (B79455) complexes, which have proven effective for the reduction of N,N-dimethylhydrazones. nsf.govnih.gov

More extensive reduction leads to the cleavage of the nitrogen-nitrogen (N-N) bond, affording the corresponding amine. This reductive cleavage is a valuable method for synthesizing primary amines from carbonyl compounds. Reagents such as an aqueous solution of titanium(III) trichloride (B1173362) have been shown to effectively cleave the N-N bond in hydrazines to produce amines in good yields under a range of pH conditions. rsc.orgrsc.org Recently, enzymatic methods using transaminases have also been explored for the direct conversion of hydrazones to amines. nih.gov

Interactive Table: Reduction Products of Sulfonylhydrazone Derivatives

| Starting Material | Reaction Type | Product |

| Aryl Sulfonylhydrazone | Partial Reduction (C=N) | N-Aryl-N'-alkylsulfonohydrazine |

| Aryl Sulfonylhydrazone | Reductive Cleavage (N-N) | Primary Amine |

Nucleophilic Substitution Reactions at the Sulfonyl Group

The sulfur atom in the sulfonyl group is electrophilic but generally resistant to nucleophilic attack due to steric hindrance and the strength of the sulfur-carbon and sulfur-nitrogen bonds. Nucleophilic substitution at the tetracoordinate sulfur center is a key reaction for the synthesis of sulfonohydrazides, typically proceeding via the reaction of a sulfonyl chloride with hydrazine.

Studies on nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides have provided mechanistic insights that are relevant to the reactivity of sulfonohydrazides. These reactions generally proceed through an SN2-like mechanism with a single transition state. mdpi.com Interestingly, the presence of ortho-alkyl groups on the aryl ring can counterintuitively accelerate the rate of substitution. This is attributed to a rigid, sterically compressed ground state structure that is closer in energy to the transition state, thereby lowering the activation energy. mdpi.com While direct nucleophilic substitution on the sulfonohydrazide itself to displace the hydrazine moiety is not a common reaction, the principles governing reactivity at the sulfonyl center are fundamental to understanding the synthesis and stability of these compounds.

Transformations Involving the Hydrazone Moiety

Condensation of N',N',4-trimethylbenzenesulfonohydrazide with aldehydes or ketones yields the corresponding N-sulfonylhydrazones. The hydrazone moiety is the site of several important synthetic transformations.

Hydrolysis and Reversibility of Hydrazone Formation

The formation of a hydrazone is a reversible condensation reaction. In the presence of water, particularly under acidic conditions, the hydrazone can be hydrolyzed back to the parent sulfonohydrazide and the carbonyl compound. scispace.com The reaction proceeds via protonation of the hydrazone nitrogen, followed by nucleophilic attack of water to form a carbinolamine intermediate, which then breaks down to release the carbonyl compound and the sulfonohydrazide. scispace.com

The equilibrium between hydrazone formation and hydrolysis can be manipulated. For example, removal of water during the reaction will drive the equilibrium towards the formation of the hydrazone. Conversely, carrying out the reaction in a large excess of water will favor hydrolysis. The stability of the hydrazone towards hydrolysis is influenced by electronic and steric factors of both the carbonyl and the sulfonohydrazide components. scispace.comresearchgate.net

Generation of Diazo Compounds as Reactive Intermediates

One of the most significant applications of aryl sulfonylhydrazones in organic synthesis is their use as precursors for diazo compounds. In a reaction known as the Bamford-Stevens reaction, treatment of an N-sulfonylhydrazone with a strong base (e.g., sodium methoxide) leads to the formation of a diazoalkane. orgsyn.org

The mechanism involves deprotonation of the N-H proton, followed by elimination of the arenesulfinate anion to generate the diazo compound. The pyrolysis of the salts of tosylhydrazones is a common method for generating diazo compounds, which are highly versatile intermediates. orgsyn.org They can be used in a wide array of reactions, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. The generation of diazo compounds from sulfonylhydrazones is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures. organic-chemistry.org

Metal Carbenoid Generation and Reactivity from Sulfonyl Hydrazones

N-Sulfonylhydrazones are highly versatile and stable precursors for the in-situ generation of diazo compounds, which subsequently react with transition metals to form metal carbenoid intermediates. mdpi.com This transformation is foundational to a vast array of synthetic methodologies. The process typically begins with the deprotonation of the sulfonylhydrazone by a base, followed by elimination of the sulfonyl group to release a diazo species. This diazo compound then reacts with a metal catalyst (commonly Rh, Cu, Pd, or Ru) to extrude dinitrogen gas (N₂) and form a transient, highly reactive metal carbenoid. vulcanchem.com

These metal carbenoids are electrophilic species that can engage in a wide range of reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings.

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-C bonds.

Ylide Formation: Reaction with heteroatoms (like sulfur or nitrogen) to form ylides, which can undergo subsequent rearrangements.

Cross-Coupling Reactions: Participation in catalytic cycles to form new C-C bonds. vulcanchem.com

The reactivity and stability of the metal carbenoid are influenced by the nature of the metal, its ligand sphere, and the substituents on the carbene carbon. dss.go.th This tunability allows for precise control over the outcome of the reaction, making N-sulfonylhydrazones powerful tools in modern organic synthesis. mdpi.com

Catalytic Applications and Mechanistic Investigations in Organic Transformations

The derivatives of aryl sulfonohydrazides, particularly N-tosylhydrazones, are pivotal in numerous catalytic organic transformations. Their ability to serve as carbene precursors underpins their utility in constructing complex molecular architectures.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are particularly effective in mediating C-H functionalization and annulation reactions using sulfonylhydrazones. Current time information in Waukesha County, US.chemscene.com These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the rhodium center, positioning it for selective activation of a specific C-H bond. The resulting rhodacycle intermediate can then react with a carbene generated from a sulfonylhydrazone. A key step in this process is the migratory insertion of the rhodium-carbene into the Rh-C bond of the rhodacycle. This strategy has been employed to synthesize a variety of heterocyclic structures, such as 2-arylindoles and 1,2-dihydrophthalazines. Current time information in Waukesha County, US.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and N-tosylhydrazones have emerged as effective coupling partners. google.combeilstein-journals.org In these reactions, the N-tosylhydrazone serves as a precursor to a diazo compound, which then forms a palladium-carbene complex. vulcanchem.com This intermediate can undergo migratory insertion with an aryl or vinyl group on the palladium center, ultimately leading to the formation of substituted olefins after β-hydride elimination. vulcanchem.comnih.gov This methodology provides a valuable alternative to traditional cross-coupling reactions like the Suzuki or Heck reactions, especially for synthesizing highly substituted alkenes. nih.govnih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgNTf₂ | 2-Acetyl-1-arylhydrazine | Sulfoxonium ylide | 2-Arylindole | |

| [Rh(OAc)₂]₂ | Aryl Sulfonylhydrazone | Alkene | 1,2-Dihydrophthalazine | Current time information in Waukesha County, US.chemscene.com |

| Pd(PPh₃)₂Cl₂ / t-BuOLi | Tosylhydrazone | Aryl Halide | Substituted Olefin | nih.gov |

| PdCl₂(PPh₃)₂ / K₂CO₃ | N'-Mesyl arylhydrazine | Aryl Boronic Acid | Biaryl Compound |

Sulfonohydrazide and sulfonamide derivatives are versatile substrates for intramolecular cyclization reactions, leading to the formation of a diverse range of nitrogen-containing heterocycles. These reactions can be promoted by various catalysts and conditions, including acids, transition metals, or photocatalysts.

For instance, Brønsted acid can promote the intramolecular cationic cyclization of acetophenone (B1666503) N-tosylhydrazone derivatives bearing a vinyl group to yield polysubstituted indenes. In other examples, the intramolecular annulation of intermediates derived from N-tosylhydrazones is a key step in the synthesis of complex molecules like phthalidyl sulfonohydrazones. The specific reaction pathway and the resulting heterocyclic core are highly dependent on the substrate's structure and the reaction conditions employed. This versatility makes intramolecular cyclizations of sulfonylhydrazide derivatives a powerful strategy for building molecular complexity.

The use of chiral auxiliaries or catalysts allows for stereoselective transformations involving sulfonylhydrazones, enabling the synthesis of enantiomerically enriched products. Chiral N-amino cyclic carbamate (B1207046) (ACC) hydrazones, for example, have been used in stereoselective deprotonation-alkylation sequences. The stereoselectivity in these reactions arises from the conformational rigidity of the chiral auxiliary, which directs the approach of the electrophile to one face of the intermediate azaenolate.

Furthermore, the geometry of the sulfonylhydrazone itself can play a crucial role. A kinetic preference for the formation of the E-hydrazone isomer can be essential for achieving high stereocontrol in subsequent reactions, such as in chelation-controlled reductions that are part of a 1,3-reductive transposition process. These methods provide access to stereodefined motifs, such as acyclic 1,4-stereocenters, which are common in natural products.

| Reaction Type | Chiral Influence | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| α-Alkylation | Chiral N-amino cyclic carbamate (ACC) auxiliary | Conformationally rigid azaenolate intermediate | High diastereoselectivity | |

| 1,3-Reductive Transposition | Substrate control (E-hydrazone) | Chelation-controlled reduction and allylic diazene (B1210634) rearrangement | High 1,4-stereocontrol | |

| Epoxidation | Chiral sulfonium (B1226848) salt | Formation of vinyl epoxides | Good enantioselectivity |

Investigation of Reaction Mechanisms (e.g., concerted vs. stepwise, transition states)

Understanding the reaction mechanisms of transformations involving sulfonohydrazides and their derivatives is crucial for optimizing existing methods and developing new ones. These investigations often employ a combination of experimental techniques (like kinetic studies) and computational methods (like Density Functional Theory, DFT).

For transition-metal-catalyzed reactions, a central question is the nature of the key bond-forming steps. For example, in rhodium-catalyzed C-H functionalization, DFT calculations help elucidate the energetics of different potential pathways, such as concerted metalation-deprotonation (CMD) versus oxidative addition, and can clarify the oxidation states of the metal throughout the catalytic cycle.

In palladium-catalyzed cross-coupling reactions with N-tosylhydrazones, the proposed mechanism involves the formation of a palladium-carbene intermediate, followed by migratory insertion and β-hydride elimination. vulcanchem.com The sequence of these steps and the nature of the transition states dictate the reaction's efficiency and selectivity. Similarly, mechanistic studies of photocatalytic reactions have identified pathways involving hydrogen atom transfer (HAT) to generate radical intermediates, which then react with the sulfonylhydrazone. These detailed mechanistic insights are invaluable for rational catalyst design and reaction development.

Applications in Advanced Organic Synthesis and Chemical Research

Versatile Reagents in Complex Molecule Synthesis

Benzenesulfonyl hydrazones are widely utilized as intermediates in chemical synthesis. ekb.eg Tosyl hydrazones, in particular, are recognized as versatile and valuable partners in organic synthesis. nih.gov Their ability to be readily converted into highly reactive diazo compounds under basic conditions is a cornerstone of their utility. nih.gov These diazo compounds can subsequently undergo various insertion reactions, facilitating the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-silicon (C-Si) bonds, which are fundamental transformations in the assembly of complex molecules. nih.gov

The reactivity of these compounds extends to their use in synthesizing a broad range of organic structures, demonstrating their adaptability as reagents in sophisticated synthetic sequences.

Ligands in Coordination Chemistry for Metal Complex Formation

The field of coordination chemistry has significantly benefited from benzenesulfonyl hydrazone derivatives, which serve as effective ligands for the formation of metal complexes. ekb.eg The presence of multiple nitrogen and oxygen atoms within their structure allows them to act as chelating agents, binding to metal ions to form stable coordination compounds. sapub.orguzh.ch

Hydrazones, in general, are a well-established class of ligands in both main group and transition metal coordination chemistry. uzh.ch The coordination chemistry of first-row transition metals with organic chelating ligands is of particular interest due to the vital role these complexes play in numerous biological functions. uzh.ch Research has demonstrated the ability of N4-tetradentate hydrazone ligands to bind with divalent first-row transition metals like zinc and iron. uzh.chuzh.ch Depending on the reaction conditions, these ligands can coordinate in neutral, mono-deprotonated, or bis-deprotonated forms. uzh.chuzh.ch

Structural studies, including single-crystal X-ray diffraction, have elucidated the coordination modes of these ligands. For instance, an N4 neutral ligand was found to coordinate to iron(II) and zinc(II) through two imine nitrogen atoms and a pyridine (B92270) nitrogen, resulting in typical four- and six-coordinate geometries around the metal center. uzh.ch In some cases, the ligand acts as a planar tetradentate chelate, coordinating through both imine and pyridine nitrogen atoms. uzh.ch The versatility of hydrazone-type ligands is further highlighted by their involvement in the synthesis of transition-metal telluromercurates, where they assist in the formation of complex cations. nih.gov

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| Zinc(II) | N4-Tetradentate Hydrazone | Neutral, Mono-deprotonated, Bis-deprotonated | Four- and Six-coordinate |

| Iron(II) | N4-Tetradentate Hydrazone | Neutral, Mono-deprotonated, Bis-deprotonated | Four- and Six-coordinate |

| Various Transition Metals | Benzenesulfonyl Hydrazones | Chelating Ligand | Various |

Precursors for Synthesizing Diverse Heterocyclic Compounds

N',N',4-trimethylbenzenesulfonohydrazide and its analogs are valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient synthetic routes to these structures is a primary focus of organic chemistry. mdpi.com

A notable application is the N-heterocyclic carbene (NHC)-catalyzed synthesis of phthalidyl sulfonohydrazones. nih.gov In this reaction, a broad range of N-tosyl hydrazones react effectively with phthalaldehyde derivatives to form a new C-N bond through an oxidative pathway, yielding the desired heterocyclic products in good to excellent yields. nih.gov This methodology demonstrates wide functional group tolerance and proceeds under mild conditions. nih.gov

Furthermore, derivatives of 4-methyl-benzenesulfonamide have been used as precursors to synthesize complex heterocyclic systems like 4-methyl-N-{4-[6-(substituted aryl)- ekb.egsapub.orgresearchgate.nettriazolo[3,4-b] ekb.eguzh.chresearchgate.netthiadiazol-3-yl]-phenyl}-benzenesulfonamides. researchgate.net This involves the reaction of a precursor with various carboxylic aromatic compounds to construct the fused triazolo-thiadiazole ring system. researchgate.net The synthesis of such polyheteroatomic moieties containing nitrogen and sulfur highlights the utility of sulfonohydrazide derivatives in building complex, multi-ring structures. researchgate.net

Development of Novel Synthetic Methodologies and Strategies

The unique reactivity of N',N',4-trimethylbenzenesulfonohydrazide and related tosyl hydrazones has been harnessed to develop novel synthetic methodologies. A key aspect of their chemistry is the generation of diazo compounds, which are precursors to other reactive intermediates. nih.gov For example, the diazo compounds formed from tosyl hydrazones can be used to generate silyldiazomethanes, which are valuable reagents in their own right for various synthetic transformations.

The versatility of these compounds is further showcased in their application in modern organic synthesis beyond just being precursors. researchgate.net Triazolinediones, which can be synthesized from related precursors, are powerful derivatization agents used for the selective tagging of molecules, which aids in structural elucidation and biological tracking. researchgate.net While not a direct application of N',N',4-trimethylbenzenesulfonohydrazide itself, it illustrates the broader impact of this class of compounds on the development of new chemical tools and strategies.

| Application Area | Role of Sulfonohydrazide Derivative | Key Transformation/Product |

|---|---|---|

| Complex Molecule Synthesis | Versatile Reagent/Intermediate | Formation of C-C, C-N, C-Si bonds via diazo compounds |

| Coordination Chemistry | Ligand | Formation of stable metal complexes |

| Heterocyclic Synthesis | Precursor | Synthesis of phthalidyl sulfonohydrazones, triazolo-thiadiazoles |

| Methodology Development | Precursor to Reactive Intermediates | Generation of diazo compounds (e.g., for silyldiazomethane synthesis) |

Computational Chemistry and Theoretical Investigations of Aryl Sulfonohydrazides

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and geometry of molecules. rsc.org For aryl sulfonohydrazides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule.

Theoretical geometry optimization of related N'-(benzylidene)-4-methylbenzenesulfonohydrazide derivatives has shown good agreement between calculated bond lengths and angles and those determined experimentally by single-crystal X-ray diffraction. researchgate.net For instance, in a study of N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, the optimized geometrical parameters obtained by DFT calculations were in good agreement with XRD data of similar compounds. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For example, in a study of various hydrazone derivatives, the HOMO-LUMO energies were used to demonstrate charge transfer within the molecules. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov In the MEP of a typical aryl sulfonohydrazide, negative potential (red and yellow regions) is generally located around the electronegative oxygen and nitrogen atoms of the sulfonyl and hydrazide groups, indicating sites for electrophilic attack. Positive potential (blue regions) is typically found around the hydrogen atoms, particularly the N-H proton, marking them as sites for nucleophilic attack. nih.gov

Table 1: Representative Calculated Electronic Properties for an Aryl Sulfonohydrazide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The data presented are representative values for a generic aryl sulfonohydrazide derivative, calculated at the B3LYP/6-31G+(d,p) level of theory, and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules like N',N',4-trimethylbenzenesulfonohydrazide.

For flexible molecules such as aryl sulfonohydrazides, which possess several rotatable single bonds (e.g., C-S, S-N, N-N), a multitude of low-energy conformations can exist. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as receptors or enzyme active sites.

The simulation begins with an initial geometry, often obtained from DFT optimization. The system is then allowed to evolve over a set period, typically nanoseconds, at a given temperature and pressure. The resulting trajectory provides a wealth of information, including:

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, which play a significant role in determining the molecule's structure and interactions.

Elucidation of Reaction Mechanisms and Energy Landscapes through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving aryl sulfonohydrazides. rsc.orgresearchgate.net These compounds, particularly as their N-tosylhydrazone derivatives, are versatile intermediates in a variety of organic transformations, including the Shapiro reaction and transition-metal-catalyzed cross-coupling reactions. acs.orgwikipedia.org

Computational methods, primarily DFT, can be used to map the entire reaction pathway, from reactants to products, through the identification and characterization of transition states and intermediates. diva-portal.org By calculating the energies of these species, a reaction energy profile, or energy landscape, can be constructed. This profile provides critical information about the reaction's feasibility and kinetics, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For example, in the palladium-catalyzed cross-coupling reactions of N-tosylhydrazones, DFT calculations have been used to shed light on the reaction mechanism. acs.org These studies have investigated key steps such as:

Formation of a Diazo Intermediate: The reaction often proceeds through the in-situ generation of a diazo compound from the N-tosylhydrazone. acs.org

Formation of a Palladium Carbene Complex: The diazo compound can react with a palladium catalyst to form a palladium carbene intermediate. acs.org

Migratory Insertion and Product Formation: Subsequent steps, such as migratory insertion and β-hydrogen elimination, lead to the final product. acs.org

Quantum chemical calculations can help to distinguish between different possible mechanistic pathways by comparing their activation energies. The pathway with the lowest energy barrier is generally the most likely to be followed. These theoretical investigations provide a deeper understanding of the reaction, which can guide the optimization of reaction conditions and the design of new catalysts. researchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.gov These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

For N',N',4-trimethylbenzenesulfonohydrazide, DFT calculations can predict its 1H and 13C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically in good agreement with experimental values, although they may require scaling to account for systematic errors in the computational method and the effects of the solvent. A study on a related carbohydrazide (B1668358) derivative demonstrated a strong correlation between experimental and computed 1H and 13C NMR chemical shifts. mdpi.com

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific functional groups. For instance, the characteristic stretching frequencies of the S=O, N-H, and C=N (if applicable) bonds can be identified.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies (which correspond to the absorption wavelength, λmax) and oscillator strengths (which relate to the intensity of the absorption) can be used to simulate the UV-Vis spectrum of the molecule.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Aryl Sulfonohydrazide Moiety

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| 1H NMR (ppm) | 7.8 (d) | 7.9 | Aromatic protons ortho to SO2 |

| 1H NMR (ppm) | 2.4 (s) | 2.5 | Methyl protons (Ar-CH3) |

| IR (cm-1) | 3250 | 3270 | N-H stretch |

| IR (cm-1) | 1340 | 1355 | Asymmetric SO2 stretch |

| IR (cm-1) | 1160 | 1175 | Symmetric SO2 stretch |

| UV-Vis λmax (nm) | 225 | 220 | π → π* transition (aromatic) |

Note: The data presented are representative values for a generic aryl sulfonohydrazide and are intended for illustrative purposes. Experimental values can vary based on solvent and other conditions. Calculated values are typically obtained at the B3LYP/6-311++G(d,p) level of theory.

The close agreement often observed between calculated and experimental spectroscopic data underscores the power of computational chemistry as a tool for structural elucidation and the analysis of molecular properties. mdpi.com

Future Research Directions and Emerging Trends in Aryl Sulfonohydrazide Chemistry

Design and Synthesis of Novel Aryl Sulfonohydrazide and Hydrazone Scaffolds

The design and synthesis of novel molecular scaffolds are central to the advancement of chemical sciences. In the context of aryl sulfonohydrazides, researchers are actively exploring new synthetic routes to create derivatives with tailored electronic and steric properties. A key area of focus is the development of innovative hydrazone compounds derived from aryl sulfonohydrazides. These efforts are aimed at accessing a wider range of molecular diversity and exploring the structure-activity relationships of these compounds in various applications.

One promising approach involves the condensation of N',N',4-trimethylbenzenesulfonohydrazide with a variety of aromatic aldehydes and ketones. This strategy allows for the introduction of diverse substituents on the hydrazone moiety, thereby modulating the electronic and steric environment of the molecule. Recent studies on analogous 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated the feasibility of this approach, yielding a library of novel compounds. The synthesis typically involves a straightforward condensation reaction, often under mild conditions, making it an attractive method for generating a diverse set of molecules for screening in various applications.

The characterization of these new scaffolds is crucial for understanding their properties and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are routinely employed to confirm the structures of the synthesized compounds. X-ray crystallography also plays a vital role in providing detailed insights into the three-dimensional arrangement of atoms in these molecules, which is essential for understanding their reactivity and interactions with other molecules.

Future research in this area will likely focus on the development of more complex and functionalized aryl sulfonohydrazide and hydrazone scaffolds. This could involve the incorporation of additional functional groups, such as heterocyclic rings or chiral centers, to impart specific properties to the molecules. The synthesis of macrocyclic and supramolecular structures based on the aryl sulfonohydrazide motif is another exciting avenue for exploration, with potential applications in host-guest chemistry and molecular recognition. A summary of representative novel aryl sulfonohydrazide and hydrazone scaffolds is presented in Table 1.

| Scaffold Type | Synthetic Precursors | Key Structural Features | Potential Applications |

| Substituted Aryl Hydrazones | N',N',4-trimethylbenzenesulfonohydrazide, Aromatic Aldehydes/Ketones | Varied substitution patterns on the aryl ring of the hydrazone moiety, allowing for fine-tuning of electronic and steric properties. | Catalysis, Medicinal Chemistry, Materials Science |

| Heterocyclic Hydrazones | N',N',4-trimethylbenzenesulfonohydrazide, Heterocyclic Aldehydes/Ketones | Incorporation of heterocyclic rings (e.g., pyridine (B92270), thiophene, furan) to introduce new coordination sites and biological activities. | Coordination Chemistry, Drug Discovery |

| Chiral Hydrazones | Chiral N',N',4-trimethylbenzenesulfonohydrazide derivatives, Carbonyl compounds | Presence of stereogenic centers, enabling applications in asymmetric synthesis and chiral recognition. | Asymmetric Catalysis, Chiral Sensors |

| Macrocyclic Sulfonohydrazides | Di-functionalized N',N',4-trimethylbenzenesulfonohydrazide precursors, Linking agents | Large ring structures with defined cavities, suitable for host-guest interactions. | Molecular Recognition, Supramolecular Chemistry |

Expanding the Scope of Catalytic Applications and Green Chemistry Methodologies

Aryl sulfonohydrazides and their derivatives are emerging as promising candidates in the field of catalysis, particularly in the development of green and sustainable chemical processes. The unique electronic and structural features of these compounds make them attractive for a range of catalytic applications, from organocatalysis to transition-metal-catalyzed reactions. Furthermore, the synthesis of these compounds is increasingly being approached with a focus on green chemistry principles, aiming to minimize waste and environmental impact.

In the realm of organocatalysis, hydrazides have been shown to be effective catalysts for various organic transformations. The presence of both a nucleophilic nitrogen and a potentially acidic N-H proton in the hydrazide moiety allows for multiple modes of activation. For instance, chiral hydrazides have been successfully employed as organocatalysts in asymmetric Diels-Alder reactions, proceeding through the formation of iminium ion intermediates. acs.orgnih.gov Future research will likely explore the potential of N',N',4-trimethylbenzenesulfonohydrazide-derived hydrazones as organocatalysts in a wider range of reactions, including Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions.

The development of green and sustainable methods for the synthesis of aryl sulfonohydrazides and their derivatives is another key area of research. Traditional synthetic methods often involve the use of hazardous reagents and solvents. In contrast, emerging green chemistry methodologies focus on the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst-free or organocatalytic synthetic routes. For example, the use of L-proline as a reusable organocatalyst for the synthesis of hydrazide derivatives under solvent-free grinding conditions has been reported, offering a more sustainable alternative to conventional methods. mdpi.com The application of such green methodologies to the synthesis of N',N',4-trimethylbenzenesulfonohydrazide and its derivatives is a promising direction for future research.

Furthermore, aryl sulfonyl hydrazones are valuable precursors in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed coupling reactions of aryl sulfonyl hydrazones with halogenated aromatics have been developed for the synthesis of complex polycyclic compounds. globethesis.com These reactions often proceed with high efficiency and selectivity, providing access to a wide range of valuable organic molecules. Future work in this area could focus on expanding the scope of these reactions to include a broader range of substrates and developing more sustainable catalytic systems based on earth-abundant metals. A summary of emerging catalytic applications and green chemistry approaches is provided in Table 2.

| Research Area | Key Concepts | Future Directions |

| Organocatalysis | Iminium ion catalysis, Hydrogen bonding activation | - Development of novel chiral hydrazone catalysts for asymmetric synthesis.- Exploration of new organocatalytic reactions mediated by aryl sulfonohydrazides. |

| Green Synthesis | Solvent-free reactions, Use of reusable catalysts, Microwave-assisted synthesis | - Application of green chemistry principles to the synthesis of N',N',4-trimethylbenzenesulfonohydrazide.- Development of one-pot and multicomponent reactions for the efficient synthesis of complex molecules. |

| Transition-Metal Catalysis | Cross-coupling reactions, C-H activation | - Design of novel ligands based on aryl sulfonohydrazides for transition-metal catalysis.- Exploration of new catalytic transformations using aryl sulfonyl hydrazones as precursors. |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of chemical processes. In the context of aryl sulfonohydrazide chemistry, researchers are increasingly employing a combination of advanced experimental and computational techniques to unravel the intricate details of reaction pathways. This integrated approach provides a powerful tool for elucidating the roles of various intermediates and transition states, ultimately leading to a more comprehensive understanding of the underlying chemical principles.

Experimental studies often involve the use of kinetic analysis, isotopic labeling, and in-situ spectroscopic techniques to probe reaction mechanisms. For instance, the iodine-promoted disproportionate coupling reaction of aryl sulfonyl hydrazides to form thiosulfonates has been investigated, with preliminary mechanistic studies suggesting the involvement of a radical pathway. researchgate.net Such experimental evidence is crucial for formulating plausible reaction mechanisms and guiding further investigations.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for studying reaction mechanisms at the molecular level. DFT calculations can be used to determine the geometries and energies of reactants, intermediates, transition states, and products, providing valuable insights into the thermodynamics and kinetics of a reaction. For example, DFT studies have been employed to investigate the mechanism of N-heterocyclic carbene (NHC)-catalyzed synthesis of phthalidyl sulfonohydrazones, supporting a pathway involving the formation of a Breslow intermediate followed by aerial oxidation. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is another computational tool that is gaining importance in the early stages of drug discovery to predict the pharmacokinetic properties of new compounds. researchgate.net

The synergy between experimental and computational approaches is particularly powerful. Computational predictions can be used to design new experiments to test specific mechanistic hypotheses, while experimental results can be used to validate and refine computational models. This iterative process of a combined experimental and computational investigation is expected to play an increasingly important role in the future of aryl sulfonohydrazide chemistry. Future research in this area will likely focus on the application of more advanced computational methods, such as molecular dynamics simulations, to study the dynamic behavior of these molecules in solution and in complex biological environments. The development of new experimental techniques for the direct observation of reactive intermediates will also be crucial for advancing our understanding of these complex chemical systems. A summary of the integrated approach to mechanistic elucidation is presented in Table 3.

| Technique | Information Gained | Future Trends |

| Experimental | Reaction kinetics, Isotope effects, Identification of intermediates | - Development of in-situ spectroscopic methods for real-time reaction monitoring.- Use of advanced mass spectrometry techniques for the characterization of transient species. |

| Computational (DFT) | Geometries and energies of stationary points, Reaction pathways, Spectroscopic properties | - Application of more accurate and efficient DFT functionals.- Combination of DFT with molecular dynamics simulations to study solvent effects and dynamic processes. |

| Computational (Molecular Docking) | Binding modes and affinities of ligands to biological targets | - Use of more sophisticated scoring functions and sampling algorithms.- Integration of molecular docking with other computational methods, such as free energy calculations. |

| Computational (ADMET) | Prediction of pharmacokinetic properties | - Development of more accurate and reliable ADMET prediction models.- Application of machine learning and artificial intelligence to ADMET prediction. |

Exploration of New Applications in Materials Science and Chemical Biology

The unique structural and chemical properties of aryl sulfonohydrazides make them attractive candidates for a wide range of applications beyond traditional organic synthesis. Researchers are beginning to explore the potential of these compounds in the fields of materials science and chemical biology, opening up new avenues for the development of functional materials and tools for studying biological systems.

In materials science, the ability of aryl sulfonohydrazides to participate in polymerization reactions is a particularly interesting area of research. For example, a sulfonyl hydrazide-based polymeric foaming agent has been synthesized and transformed into nanoscale material. researchgate.net This suggests that N',N',4-trimethylbenzenesulfonohydrazide and its derivatives could be used as monomers or cross-linking agents in the synthesis of novel polymers with tailored properties. The resulting polymers could find applications in a variety of areas, including as specialty plastics, coatings, and adhesives. The incorporation of the sulfonohydrazide moiety into polymer backbones could also impart interesting properties, such as thermal stability, flame retardancy, and the ability to coordinate with metal ions.